Lipophilicity Advantage Over Primary Amine Analog
The target compound exhibits a calculated LogP (XLogP3-AA) of 0.3, compared to -0.4 for the primary amine analog N-(2-aminoethyl)cyclopropanecarboxamide [1][2]. This 0.7 LogP unit increase reflects the additional methylene and cyclopropylmethyl substituent, enhancing membrane permeability while retaining aqueous solubility within acceptable limits for oral bioavailability [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.3 |
| Comparator Or Baseline | N-(2-aminoethyl)cyclopropanecarboxamide: XLogP3-AA = -0.4 |
| Quantified Difference | ΔLogP = +0.7 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
A ΔLogP of +0.7 can shift a compound from poor to moderate passive membrane permeability, directly affecting cell-based assay potency and oral absorption potential.
- [1] PubChem Compound Summary for CID 75525034. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 134129732. National Center for Biotechnology Information (2026). View Source
